molecular formula C16H18N4OS3 B2611910 2-(benzo[d]thiazol-2-ylthio)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)butanamide CAS No. 394236-71-6

2-(benzo[d]thiazol-2-ylthio)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)butanamide

Cat. No. B2611910
M. Wt: 378.53
InChI Key: DMOFZVWYTPCGNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(benzo[d]thiazol-2-ylthio)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)butanamide, also known as BTTB, is a chemical compound that has been found to have potential applications in scientific research. This compound has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments. In

Scientific Research Applications

Drug Discovery and Design

One of the primary applications of derivatives related to this compound is in the area of drug discovery, particularly as inhibitors for specific enzymes or proteins. For example, the study by Vulpetti et al. (2006) on CDK2 inhibitors discusses the use of structure-based drug design to discover potent and selective inhibitors for therapeutic purposes. The research showcases the ability of thiazole and thiadiazole derivatives to inhibit kinase activity, which is crucial in the development of cancer treatments (Vulpetti, Casale, Roletto, Amici, Villa, & Pevarello, 2006).

Antimicrobial Activity

Another significant area of application is in the synthesis of compounds with antimicrobial properties. Farag, Kheder, and Mabkhot (2009) synthesized derivatives incorporating the pyrimidine ring, which showed moderate antimicrobial activity. This highlights the compound's potential in developing new antimicrobial agents to combat resistant bacteria and fungi (Farag, Kheder, & Mabkhot, 2009).

Synthesis of Novel Heterocyclic Compounds

The compound and its related derivatives are also used in the synthesis of novel heterocyclic compounds, which are a cornerstone in medicinal chemistry for developing new drugs. Taghizadeh, Javidan, and Salmani (2016) explored the synthesis of thiadiazolodiazepines as potential GABAA agonists, indicating the versatility of thiadiazole derivatives in generating new pharmacological agents (Taghizadeh, Javidan, & Salmani, 2016).

Anticancer Activity

Compounds containing the thiadiazole moiety have been evaluated for their anticancer properties. Gomha, Abdelaziz, Kheder, Abdel‐aziz, Alterary, and Mabkhot (2017) synthesized a series of thiazole and thiadiazole derivatives, evaluating them as potent anticancer agents. This research underscores the potential of such compounds in developing new treatments for cancer (Gomha et al., 2017).

properties

IUPAC Name

2-(1,3-benzothiazol-2-ylsulfanyl)-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4OS3/c1-4-11(13(21)18-15-20-19-14(24-15)9(2)3)22-16-17-10-7-5-6-8-12(10)23-16/h5-9,11H,4H2,1-3H3,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMOFZVWYTPCGNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=NN=C(S1)C(C)C)SC2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(benzo[d]thiazol-2-ylthio)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)butanamide

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